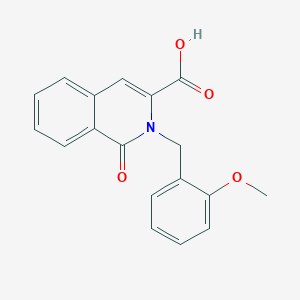

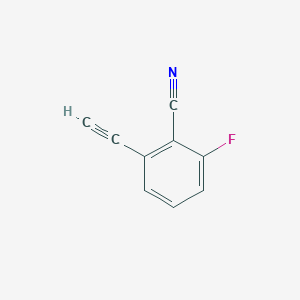

![molecular formula C13H23NO3 B2888821 N-(octahydrobenzo[b][1,4]dioxin-6-yl)pivalamide CAS No. 1902912-77-9](/img/structure/B2888821.png)

N-(octahydrobenzo[b][1,4]dioxin-6-yl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

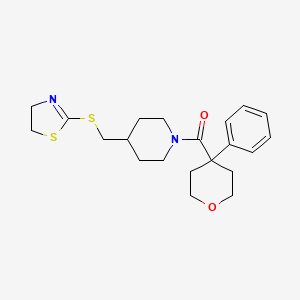

Polymer Alloy Improvements

Research by Takeichi, Guo, and Rimdusit (2005) explores polymer alloys of polyimide and polybenzoxazine, focusing on the effects of preparation methods on the properties of these materials. The study found that blending with poly(amide acid) significantly lowers the onset temperature for curing, enhancing the thermal and mechanical properties of the resulting films. This research could provide insights into designing materials with improved performance for various applications, including coatings and composites (Takeichi, Guo, & Rimdusit, 2005).

Nanocomposite Development

A study by Huang et al. (2003) on polyimide/POSS nanocomposites demonstrates how the incorporation of functional polyhedral oligomer silsesquioxanes (POSS) into polyimides enhances thermal and mechanical properties. The research highlights the potential of these nanocomposites in creating materials with superior performance for advanced engineering applications (Huang et al., 2003).

Toxicity and Environmental Impact

Van den Berg et al. (1998) discuss the consensus toxic equivalency factors (TEFs) for polychlorinated dibenzo-p-dioxins (PCDDs) and related compounds for human and wildlife risk assessment. This work is crucial for understanding the environmental and health impacts of dioxin-like compounds and developing strategies to mitigate their effects (van den Berg et al., 1998).

Dioxin Absorption Using Ionic Liquids

Kulkarni, Branco, Crespo, and Afonso (2008) propose a novel method for absorbing dioxins from gaseous streams using thermally stable ionic liquids. Their research presents a potentially efficient and simple solution for mitigating the environmental release of highly toxic dioxins, contributing to cleaner industrial processes (Kulkarni et al., 2008).

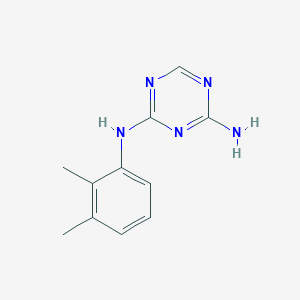

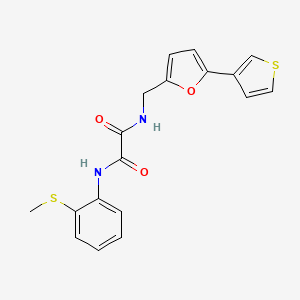

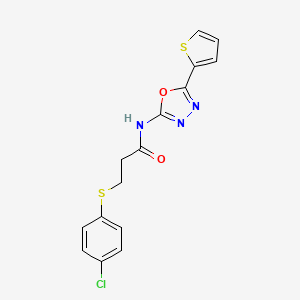

Antibacterial Agents Synthesis

Abbasi et al. (2016) explore the synthesis and antibacterial activity of N-substituted sulfonamides with a benzodioxane moiety. Their findings contribute to the development of new antibacterial agents, demonstrating the potential of incorporating benzodioxane structures for medical applications (Abbasi et al., 2016).

Mecanismo De Acción

Target of Action

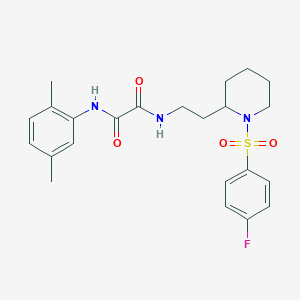

Similar compounds that combine sulfonamide and benzodioxane fragments in their framework have been shown to exhibit antibacterial potential .

Mode of Action

It’s worth noting that sulfonamides, which are structurally similar to this compound, are known to inhibit bacterial synthesis of folic acid, an essential nutrient . This inhibition occurs because sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase involved in folic acid synthesis .

Biochemical Pathways

Based on the mode of action of similar sulfonamides, it can be inferred that the compound may interfere with the folic acid synthesis pathway in bacteria, leading to their inability to synthesize dna, rna, and proteins, which are essential for their growth and multiplication .

Pharmacokinetics

It’s worth noting that peroral sulfonamides are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

Based on the mode of action of similar sulfonamides, it can be inferred that the compound may lead to the inhibition of bacterial growth and multiplication by interfering with their ability to synthesize essential biomolecules .

Propiedades

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)12(15)14-9-4-5-10-11(8-9)17-7-6-16-10/h9-11H,4-8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNHIFQKLOHWOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCC2C(C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

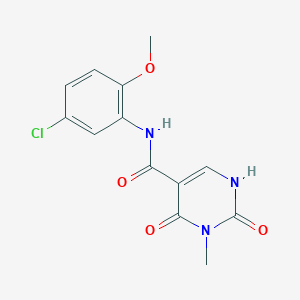

![1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2888739.png)

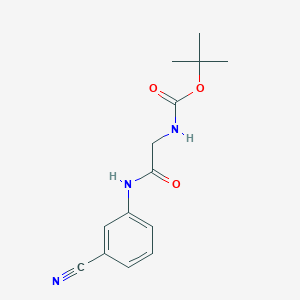

![4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2888741.png)

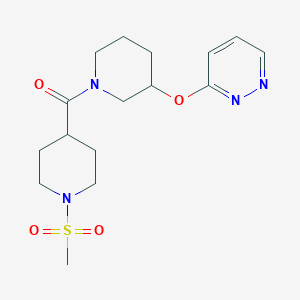

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2888754.png)